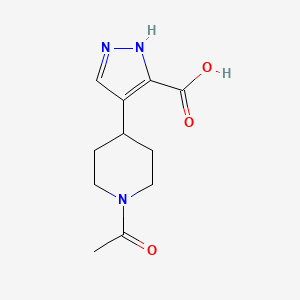

![molecular formula C15H13N3O2S B2861434 5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-57-2](/img/structure/B2861434.png)

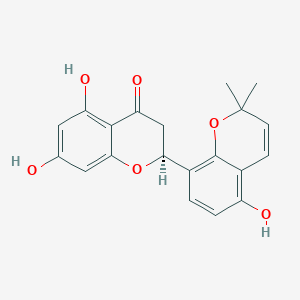

5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring. These compounds have shown high antitumor, antibacterial, and anti-inflammatory activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Specific Scientific Field

Oncology and medicinal chemistry.

5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

derivatives exhibit high antitumor activity. Researchers have explored their potential as novel anticancer agents due to their structural similarity to purine. These compounds can be modified to enhance binding affinity with biological targets.

Experimental Procedures

Results

These derivatives have demonstrated potent anticancer activity in preclinical studies. Quantitative data on cell viability, apoptosis induction, and tumor growth inhibition are available .

Antibacterial Applications

Specific Scientific Field

Microbiology and infectious diseases.

Summary of Application

Researchers have evaluated the antibacterial potential of 5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives against various bacterial strains, including Citrobacter, Escherichia coli, Klebsiella, Proteus mirabilis, Pseudomonas aeruginosa, and more.

Experimental Procedures

Results

The derivatives exhibited varying degrees of antibacterial activity, providing insights into their potential as antimicrobial agents .

Anti-Inflammatory Properties

Specific Scientific Field

Immunology and inflammation research.

Summary of Application

Preliminary studies suggest that 5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives possess anti-inflammatory properties. These compounds may modulate immune responses and reduce inflammation.

Experimental Procedures

Results

The derivatives show promise as anti-inflammatory agents, warranting further investigation .

Conclusion

5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

derivatives hold significant potential across oncology, microbiology, and immunology. Their unique structure and biological activities make them valuable candidates for drug development.

Zukünftige Richtungen

Thiazolopyrimidines are a promising class of compounds for the design of new medicines, including anticancer drugs . The ability to readily modify the thiazolopyrimidine moiety by introducing new binding sites makes these compounds extremely useful for optimizing the interaction between the ligand and biological target . Therefore, further studies on the synthesis, characterization, and biological evaluation of such compounds could be a promising direction for future research.

Eigenschaften

IUPAC Name |

5-oxo-N-(1-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10(11-5-3-2-4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-21-15/h2-10H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZCTNBXNKETEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

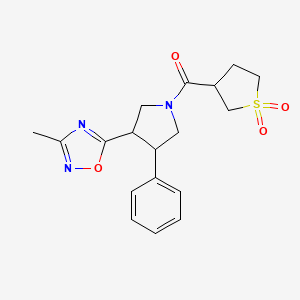

![Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2861353.png)

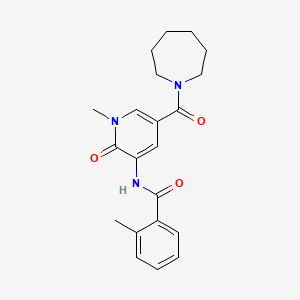

![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2861356.png)

![N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2861358.png)

![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)

![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)